Ticagrelor-d7

Vue d'ensemble

Description

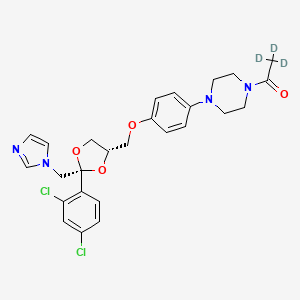

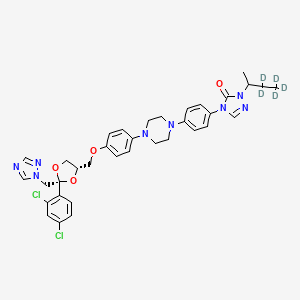

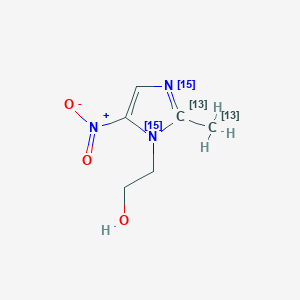

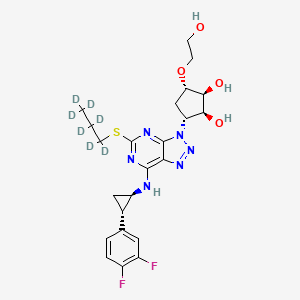

Ticagrelor-d7 is a deuterated form of Ticagrelor, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome (ACS) and other conditions that increase the risk of heart attacks . It is intended for use as an internal standard for the quantification of ticagrelor .

Synthesis Analysis

The synthesis of Ticagrelor, which Ticagrelor-d7 is a deuterated form of, is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . An improved and cost-effective process for preparation of Ticagrelor has been developed .Molecular Structure Analysis

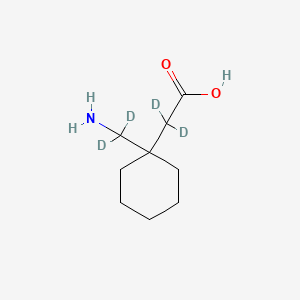

Ticagrelor-d7 is the deuterium labeled Ticagrelor . This means that some hydrogen atoms in the molecular structure of the drug are replaced with deuterium atoms .Chemical Reactions Analysis

The synthesis of Ticagrelor involves a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology .Physical And Chemical Properties Analysis

Ticagrelor-d7 is a solid off-white substance . It has a molecular formula of C23H21D7F2N6O4S and a molecular weight of 529.6 .Applications De Recherche Scientifique

1. Quantitative Determination of Ticagrelor in Human Plasma

- Application Summary: Ticagrelor-d7 is used as an internal standard (IS) for the quantitative determination of Ticagrelor in human plasma . This is important for bioequivalence studies.

- Methods of Application: A high-performance liquid chromatography-electrospray ionization tandem mass spectrometric method was developed and validated . Ticagrelor and IS were detected in the multiple reaction monitoring mode at m/z transition 523.4 > 127.0 and 530.4 > 127.0, respectively . The method involved one-step liquid–liquid extraction with ethyl acetate .

- Results: The calibration curve was linear over the concentration range of 2–1,500 ng/mL . Intra- and inter-day precisions ranged from 1.0% to 4.9% and from 1.8% to 8.7%, and the accuracy ranged from 97.0% to 105.9% and from 97.5% to 102.9%, respectively .

2. Quantification of Ticagrelor and its Metabolites in Human Plasma and Urine

- Application Summary: Ticagrelor-d7 is used as an internal standard for the quantification of Ticagrelor and all of its as-yet-identified metabolites in human plasma and urine . This is crucial for pharmacokinetic studies.

- Methods of Application: A high-performance liquid chromatography–tandem mass spectrometry (MS) method was developed and validated . For the analysis of ticagrelor, its metabolites and the internal standard (IS) plasma samples were processed by liquid–liquid extraction using ethyl acetate and urine was processed by protein precipitation .

- Results: The assay was validated over the linear range of 0.5–2,000 ng/mL for ticagrelor and M8 . The intra- and inter-assay precisions were ≤14.6% for ticagrelor and ≤14.7% for M8, respectively .

3. Adverse Reaction Studies of Ticagrelor

- Application Summary: Ticagrelor-d7 can be used in the study of adverse reactions of Ticagrelor . This is crucial for understanding the safety profile of the drug and managing its side effects.

- Methods of Application: In-depth studies and the expansion of the drug’s clinical applications have gradually revealed that Ticagrelor induces various adverse reactions . These studies typically involve the administration of Ticagrelor to patients or test subjects, followed by careful monitoring and recording of any adverse reactions .

- Results: Adverse reactions of Ticagrelor include bleeding tendency, dyspnea, ventricular pause, gout, kidney damage, and thrombotic thrombocytopenic purpura (TTP) . These findings can limit the use of Ticagrelor and necessitate individualized treatment based on the specific conditions of the patients .

4. Bioequivalence Study of Ticagrelor

- Application Summary: Ticagrelor-d7 is used as an internal standard (IS) for the determination of Ticagrelor in human plasma in bioequivalence studies . This is crucial for the development of generic versions of Ticagrelor.

- Methods of Application: A high-performance liquid chromatography-electrospray ionization tandem mass spectrometric method was developed and validated . Ticagrelor and IS were detected in the multiple reaction monitoring mode at m/z transition 523.4 > 127.0 and 530.4 > 127.0, respectively . The method involved one-step liquid–liquid extraction with ethyl acetate .

- Results: The calibration curve was linear over the concentration range of 2–1,500 ng/mL . Intra- and inter-day precisions ranged from 1.0% to 4.9% and from 1.8% to 8.7%, and the accuracy ranged from 97.0% to 105.9% and from 97.5% to 102.9%, respectively . This validated method was successfully applied to the bioequivalence study of Ticagrelor in 44 healthy Korean male volunteers .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKWJQXRCDYSHL-MHTCSOGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ticagrelor-d7 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.